molecular formula C8H6ClNOS B2923551 5-Chloro-7-methoxythieno[3,2-B]pyridine CAS No. 90690-91-8

5-Chloro-7-methoxythieno[3,2-B]pyridine

Cat. No. B2923551
CAS RN: 90690-91-8
M. Wt: 199.65
InChI Key: FPKSLXUICLEJKO-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxythieno[3,2-B]pyridine is a chemical compound with the CAS Number: 90690-91-8 . Its molecular formula is C8H6ClNOS and it has a molecular weight of 199.66 . The IUPAC name for this compound is 5-chlorothieno[3,2-b]pyridin-7-yl methyl ether .


Molecular Structure Analysis

The Inchi Code for 5-Chloro-7-methoxythieno[3,2-B]pyridine is 1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during data exchange.


Physical And Chemical Properties Analysis

5-Chloro-7-methoxythieno[3,2-B]pyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A significant application of 5-Chloro-7-methoxythieno[3,2-b]pyridine lies in its synthesis. Puvvala et al. (2014) describe a convenient and efficient method for synthesizing 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones, which include derivatives like 7-methoxy-2,3-diarylthieno[3,2-b]pyridines. This process involves thioalkylation followed by cyclization and demethylation, highlighting the versatility of 5-Chloro-7-methoxythieno[3,2-b]pyridine in synthetic chemistry (Puvvala, Jadhav, Farooq, Reddy, & Machiraju, 2014).

  • Chemical Reactions and Derivatives

    The compound also plays a crucial role in the formation of various novel compounds. Klemm et al. (1994) demonstrated its involvement in reactions that lead to the formation of compounds like bis(6-thieno[2,3-b]pyridyl) disulfides, showcasing its utility in developing new chemical entities (Klemm, Muchiri, Anderson, Salbador, & Ford, 1994).

Applications in Polymer and Material Science

  • Polymer Solar Cells: Chen et al. (2017) researched using pyridine derivatives, similar in structure to 5-Chloro-7-methoxythieno[3,2-b]pyridine, in creating alcohol-soluble conjugated polymers for cathode interfacial layers in polymer solar cells. This research underscores the potential of such compounds in advancing renewable energy technologies (Chen, Liu, He, Wu, Yang, Zhang, & Cao, 2017).

Biological and Environmental Applications

  • Antimicrobial Activities

    Elossaily (2007) explored the synthesis of indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives, where structures similar to 5-Chloro-7-methoxythieno[3,2-b]pyridine were used. These compounds exhibited antimicrobial activities against various bacteria and fungi, indicating potential biomedical applications (Elossaily, 2007).

  • Corrosion Inhibition

    Ansari, Quraishi, and Singh (2017) studied chromenopyridine derivatives, structurally related to 5-Chloro-7-methoxythieno[3,2-b]pyridine, as corrosion inhibitors for steel in hydrochloric acid. Their research highlights the compound's relevance in industrial applications, especially in protecting materials from corrosion (Ansari, Quraishi, & Singh, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-chloro-7-methoxythieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSLXUICLEJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methoxythieno[3,2-B]pyridine

Citations

For This Compound
1
Citations
GJ Keenan - 1983 - search.proquest.com
This thesis is a report on the work of Mr. GJ Keenan in the field of fused thiophene heterocycles. The main theme of the research was the preparation of novel thienopyridines and …
Number of citations: 3 search.proquest.com

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